molecular formula C15H8F3NO3 B12897699 2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran CAS No. 821770-04-1

2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran

Cat. No.: B12897699
CAS No.: 821770-04-1
M. Wt: 307.22 g/mol
InChI Key: HOMZBZROVXEHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran is a complex organic compound characterized by the presence of a nitrophenyl group, a trifluoromethyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran typically involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrophenyl isothiocyanate
  • N-(trifluoromethyl)phenyl substituted pyrazole derivatives

Uniqueness

2-(4-Nitrophenyl)-3-(trifluoromethyl)-1-benzofuran is unique due to the combination of its trifluoromethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

821770-04-1

Molecular Formula

C15H8F3NO3

Molecular Weight

307.22 g/mol

IUPAC Name

2-(4-nitrophenyl)-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C15H8F3NO3/c16-15(17,18)13-11-3-1-2-4-12(11)22-14(13)9-5-7-10(8-6-9)19(20)21/h1-8H

InChI Key

HOMZBZROVXEHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.